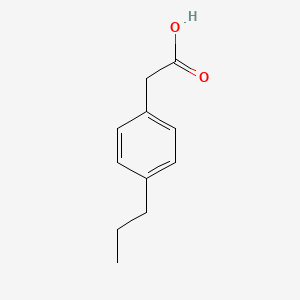

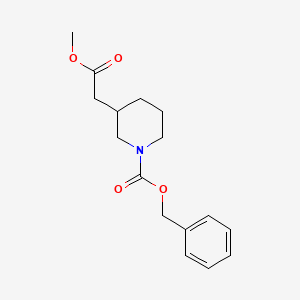

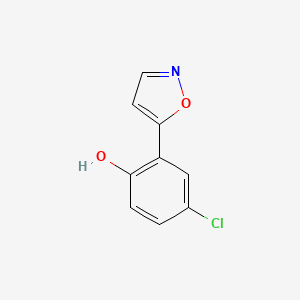

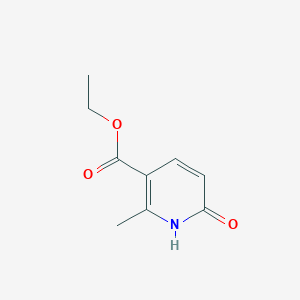

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Descripción general

Descripción

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with diverse applications in scientific research . It is commonly utilized for its unique properties, aiding in the development of novel drugs, catalysts, and materials due to its versatile nature .

Synthesis Analysis

The synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves several steps. One method involves the use of trichlorophosphate in N,N-dimethyl-formamide at 120℃ for 2 hours under an inert atmosphere . Another method involves the use of phosphorus (V) oxybromide at 130℃ for 4 hours .Molecular Structure Analysis

The molecular formula of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is C9H11NO3 . The SMILES string representation is CC(N1)=C(C=CC1=O)C(OCC)=O . The InChI key is UEZSEPUDNLUVNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a solid compound . Its molecular weight is 181.19 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.88, indicating its lipophilicity . It is very soluble with a solubility of 6.66 mg/ml .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is amenable to further chemical modifications, making it a valuable starting point for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is used to develop new medications. Its pyridine ring is a common motif in drugs, and modifications to its structure can lead to compounds with potential therapeutic effects. For instance, it can be used to synthesize analogs with antibacterial properties .

Antitumor and Bactericidal Applications

Derivatives of this compound have been used for the synthesis of analogs of Lucanthone, which possess antitumor and bactericidal properties. This highlights its potential in the development of new treatments for cancer and bacterial infections .

Neuropharmacology

The compound’s derivatives can be designed to target neurological pathways. By combining it with other pharmacophores, researchers can create new compounds with potential anti-neuroinflammatory or neuroprotective effects .

Mecanismo De Acción

Safety and Hazards

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is classified as a warning signal word . The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and handle the compound safely .

Propiedades

IUPAC Name |

ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZSEPUDNLUVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391204 | |

| Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

3424-43-9 | |

| Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.